N,N-diethyl-4-iodobenzamide

Opioid Receptor Pharmacology Radioligand Development GPCR Binding Assays

Researchers requiring halogenated benzamide intermediates for cross-coupling or radiolabeling face reactivity limitations with bromo/chloro analogs, which cannot undergo direct isotopic exchange. N,N-Diethyl-4-iodobenzamide (CAS 77350-52-8) overcomes this via its para-iodo moiety: • Opioid receptor binding (Ki δ: 13 nM, μ: 17 nM) for CNS tracer development. • Superior C-I bond reactivity for Suzuki/Sonogashira coupling & direct ¹²³I/¹²⁵I isotopic exchange. • 98% purity with NMR, HPLC, GC documentation for reproducible parallel synthesis.

Molecular Formula C11H14INO
Molecular Weight 303.14 g/mol
CAS No. 77350-52-8
Cat. No. B1595074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-4-iodobenzamide
CAS77350-52-8
Molecular FormulaC11H14INO
Molecular Weight303.14 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)I
InChIInChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
InChIKeyGHOMPHXKTJFWCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-4-iodobenzamide (CAS 77350-52-8): A Versatile Aryl Iodide Building Block for Medicinal Chemistry and Radioligand Development


N,N-Diethyl-4-iodobenzamide (CAS 77350-52-8) is a halogenated benzamide derivative characterized by an iodine substituent at the para position of the benzene ring and a diethylamide group [1]. This compound serves as a critical synthetic intermediate in organic and medicinal chemistry, offering a defined chemical scaffold (C₁₁H₁₄INO; MW: 303.14 g/mol) with a computed XLogP3 of 1.9 and a topological polar surface area of 20.3 Ų [1]. Its primary differentiator is the para-iodo moiety, which imparts unique reactivity in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and enables facile isotopic exchange for radiolabeling, distinguishing it from its bromo- and chloro-analogs .

N,N-Diethyl-4-iodobenzamide Procurement: Why Halogen Substitution and Alternative Benzamides Fail to Replicate Performance


Simple substitution of N,N-diethyl-4-iodobenzamide with its bromo- or chloro-analogs is scientifically invalid due to divergent physicochemical properties, biological target engagement profiles, and synthetic reactivity. While N,N-diethyl-4-bromobenzamide (CAS 5892-99-9) is commercially available, it is primarily utilized as an intermediate for sigma-receptor agonists (SNC 80) and lacks the requisite opioid receptor affinity profile exhibited by the iodo-derivative . Conversely, the iodo-moiety in N,N-diethyl-4-iodobenzamide confers distinct advantages: (1) superior reactivity in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C–I bond, enabling more efficient diversification ; and (2) direct utility as a precursor for radioiodination via isotopic exchange, a critical requirement for SPECT and PET tracer development that bromo- and chloro-analogs cannot fulfill without prior conversion . These functional divergences mandate the procurement of the specific iodo-derivative for intended research applications.

Quantitative Differentiation of N,N-Diethyl-4-iodobenzamide (CAS 77350-52-8): Binding Affinity, Synthetic Utility, and Physicochemical Benchmarks


Opioid Receptor Binding Profile: Quantified Affinity (Ki) for Delta, Mu, and Kappa Subtypes

N,N-Diethyl-4-iodobenzamide demonstrates a defined opioid receptor binding profile with quantified inhibition constants (Ki). In direct binding assays, the compound exhibited a Ki of 13 nM for the human delta-opioid receptor, 17 nM for the human mu-opioid receptor, and 160 nM for the human kappa-opioid receptor [1]. This profile is distinct from that of N,N-diethyl-4-bromobenzamide, which is characterized as an intermediate for sigma-agonist synthesis (SNC 80) and does not exhibit comparable opioid receptor engagement . The iodo-derivative thus represents a distinct pharmacological tool compound.

Opioid Receptor Pharmacology Radioligand Development GPCR Binding Assays

Synthetic Reactivity Benchmark: Aryl Iodide Reactivity in Palladium-Catalyzed Cross-Coupling

The para-iodo substituent of N,N-diethyl-4-iodobenzamide provides enhanced reactivity in palladium-catalyzed cross-coupling reactions relative to bromo- and chloro-analogs. The lower carbon-halogen bond dissociation energy of the C–I bond (approx. 57 kcal/mol) compared to C–Br (approx. 68 kcal/mol) and C–Cl (approx. 84 kcal/mol) enables more facile oxidative addition to Pd(0) catalysts [1]. This translates to higher yields under milder conditions in Suzuki and Sonogashira couplings, as documented for analogous iodo-benzamide substrates [2]. The compound is specifically cited for its utility in cross-coupling reactions to form carbon–carbon or carbon–heteroatom bonds .

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Radiolabeling Precursor Suitability: Direct Isotopic Exchange for ¹²³I/¹²⁵I Tracer Synthesis

N,N-Diethyl-4-iodobenzamide is uniquely positioned as a direct precursor for radioiodination via isotopic exchange, a capability not shared by its bromo- or chloro-analogs without prior halogen exchange steps. The compound has been explicitly described as an opioid receptor ligand that binds to the δ-opioid receptor in positron emission tomography studies using radioactive isotopes . This utility stems from the presence of the iodo-substituent, which can undergo isotopic exchange with radioactive iodide (e.g., ¹²³I, ¹²⁵I) under mild oxidative conditions, enabling the synthesis of radiolabeled probes for SPECT imaging [1].

Nuclear Medicine SPECT Imaging Radiochemistry

Commercial Purity and Analytical Specification Benchmarks

Commercially available N,N-diethyl-4-iodobenzamide is supplied with defined purity specifications, enabling direct use in sensitive synthetic and biological applications. Vendors consistently offer the compound with minimum purity of 95% , with select suppliers providing higher purity grades of 98% accompanied by batch-specific analytical certificates including NMR, HPLC, and GC data . This contrasts with the more variable commercial availability of the bromo- and chloro-analogs, which are often supplied at lower purity grades or as technical-grade intermediates.

Quality Control Chemical Procurement Analytical Chemistry

N,N-Diethyl-4-iodobenzamide (CAS 77350-52-8): Validated Applications in Drug Discovery, Radiochemistry, and Synthetic Methodology


Development of SPECT and PET Radioligands for Neuroreceptor Imaging

Based on its demonstrated opioid receptor binding profile (Ki delta: 13 nM, mu: 17 nM) and direct suitability for isotopic exchange radioiodination, N,N-diethyl-4-iodobenzamide serves as a validated precursor for the synthesis of ¹²³I/¹²⁵I-labeled radioligands targeting opioid receptors in the central nervous system [1][2]. This application is supported by vendor documentation describing its use in PET studies .

Medicinal Chemistry Diversification via Palladium-Catalyzed Cross-Coupling

The enhanced reactivity of the C–I bond in N,N-diethyl-4-iodobenzamide makes it a superior substrate for Suzuki and Sonogashira cross-coupling reactions, enabling the efficient synthesis of biaryl and alkyne-functionalized benzamide libraries [3]. This utility is explicitly documented in commercial literature .

Synthesis of Opioid Receptor Tool Compounds for Pharmacological Studies

The compound's quantified affinity for delta- and mu-opioid receptors (Ki: 13 nM and 17 nM, respectively) supports its use as a lead-like scaffold or intermediate in the development of novel opioid receptor modulators for basic research [1].

Quality-Controlled Building Block for Parallel Synthesis

With commercial availability at 98% purity and comprehensive analytical documentation (NMR, HPLC, GC), N,N-diethyl-4-iodobenzamide is suitable for high-throughput parallel synthesis workflows where reproducible quality and minimal purification are essential .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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